molecular formula C11H9FN2O B1340516 6-(3-Fluorophenoxy)pyridin-3-amine CAS No. 954252-97-2

6-(3-Fluorophenoxy)pyridin-3-amine

Cat. No.: B1340516
CAS No.: 954252-97-2
M. Wt: 204.2 g/mol
InChI Key: ZEDOBTDHLFLYOX-UHFFFAOYSA-N
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Scientific Research Applications

6-(3-Fluorophenoxy)pyridin-3-amine is used in various scientific research applications, including:

Future Directions

“6-(3-Fluorophenoxy)pyridin-3-amine” is used in the synthesis of a variety of pharmaceuticals and agrochemicals. The interest toward development of fluorinated chemicals has been steadily increased due to their interesting and unusual physical, chemical, and biological properties . Therefore, it can be expected that the research and development in this field will continue to grow in the future.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Fluorophenoxy)pyridin-3-amine typically involves the reaction of 3-aminopyridine with 3-fluorophenol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-(3-Fluorophenoxy)pyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Mechanism of Action

The mechanism of action of 6-(3-Fluorophenoxy)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 6-(2-Fluorophenoxy)pyridin-3-amine
  • 6-(4-Fluorophenoxy)pyridin-3-amine
  • 6-(3-Chlorophenoxy)pyridin-3-amine

Uniqueness

6-(3-Fluorophenoxy)pyridin-3-amine is unique due to the specific positioning of the fluorine atom on the phenoxy ring, which can influence its reactivity and interaction with biological targets. This positional specificity can result in different biological activities and chemical properties compared to its analogs .

Properties

IUPAC Name

6-(3-fluorophenoxy)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O/c12-8-2-1-3-10(6-8)15-11-5-4-9(13)7-14-11/h1-7H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEDOBTDHLFLYOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)OC2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60588536
Record name 6-(3-Fluorophenoxy)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954252-97-2
Record name 6-(3-Fluorophenoxy)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(3-fluorophenoxy)pyridin-3-amine
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